![molecular formula C11H16O B2640183 [2-(2-Methylpropyl)phenyl]methanol CAS No. 172225-48-8](/img/structure/B2640183.png)

[2-(2-Methylpropyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

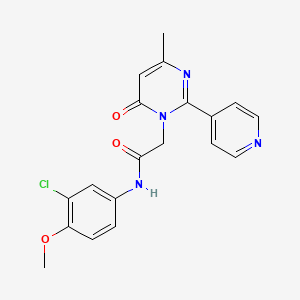

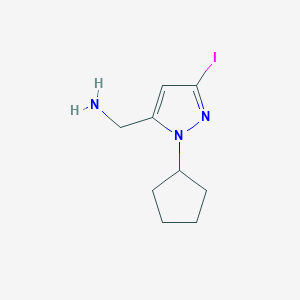

“[2-(2-Methylpropyl)phenyl]methanol” is an organic compound that belongs to the family of alcohols . Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom . The general formula for alcohols is ROH, where R is an alkyl group . In the case of “[2-(2-Methylpropyl)phenyl]methanol”, the R group is a 2-methylpropyl phenyl group.

Synthesis Analysis

The synthesis of “[2-(2-Methylpropyl)phenyl]methanol” could potentially involve several steps, including ester rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A detailed process for the synthesis of similar compounds can be found in the patent US8633223B2 . This patent describes a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which could potentially be adapted for the synthesis of "[2-(2-Methylpropyl)phenyl]methanol" .Molecular Structure Analysis

The molecular structure of “[2-(2-Methylpropyl)phenyl]methanol” can be represented as C12H18O . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Alcohols, including “[2-(2-Methylpropyl)phenyl]methanol”, are very reactive towards electrophilic aromatic substitution . They can also undergo oxidation, where two hydrogen atoms are removed from the alcohol molecule, one from the OH group and the other from the carbon atom that bears the OH group .Applications De Recherche Scientifique

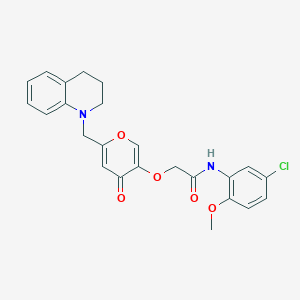

- Ibuprofen , a well-established non-steroidal anti-inflammatory drug (NSAID), belongs to the profen drug class. It is used to treat pain, fever, and inflammation .

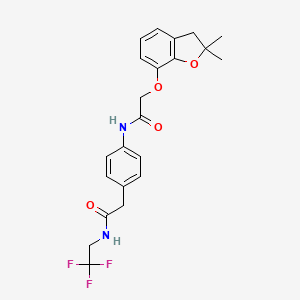

- Modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters were synthesized using different methods. These compounds have great potential for transdermal drug delivery due to their increased skin permeability compared to ibuprofen .

Transdermal Drug Delivery

Mécanisme D'action

Target of Action

As an alcohol, it contains a hydroxyl (oh) functional group on an aliphatic carbon atom . This functional group is common in nature and is a key component in various biochemical reactions .

Mode of Action

Alcohols, in general, are known to interact with their targets through their hydroxyl (oh) functional group . The polar character of this bond leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule . This creates a type of intramolecular attraction called “hydrogen bonding” .

Biochemical Pathways

Alcohols are known to participate in various biochemical pathways due to their hydroxyl (oh) functional group .

Pharmacokinetics

The pharmacokinetics of alcohols are generally influenced by factors such as their polarity, molecular weight, and the presence of functional groups .

Result of Action

Alcohols can accept protons from strong acids to form the conjugate acid called oxonium ions (roh 2 +) . This reaction is an example of how alcohols can interact with their environment at the molecular level .

Propriétés

IUPAC Name |

[2-(2-methylpropyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNMXBNTHSALPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Methylpropyl)phenyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2640102.png)

![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2640107.png)

![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)

![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)